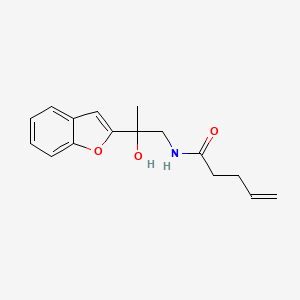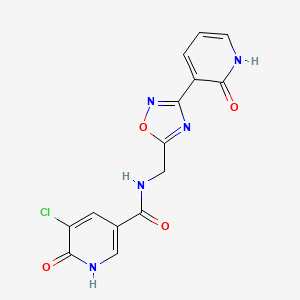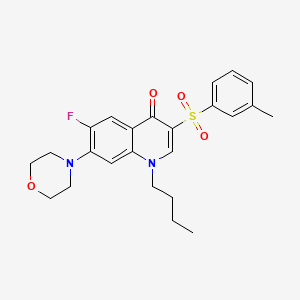
1-butyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Fluorescence Probes and Imaging
Quinoline derivatives have been utilized in the design and synthesis of fluorescent probes for biological applications. For example, the development of fluorescent probes based on quinoline derivatives for the detection of Zn2+ ions showcases their utility in sensitive and efficient cell-membrane permeability assays. Such probes can significantly enhance the fluorescent emission and quantum yield upon complexation with Zn2+, enabling practical detection of Zn2+ in sample solutions and living cells (Ohshima et al., 2010).
Antimicrobial Agents
Quinoline derivatives have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies of these compounds have led to the discovery of highly effective antibacterial agents. For instance, specific quinoline derivatives have been identified to be significantly more potent than existing antibacterial agents against clinical isolates, highlighting their potential as novel antibacterial compounds (Kuramoto et al., 2003).
Anticancer Research
Quinoline derivatives have been synthesized and tested for their cytotoxic activity against cancer cell lines. Certain fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, for example, have shown to inhibit tubulin polymerization and possess anticancer activity associated with their ability to inhibit microtubule formation. This suggests their potential as therapeutic agents in cancer treatment (Řehulka et al., 2020).
Anticorrosion Applications
Quinoline derivatives have also been explored for their anticorrosion properties in protecting metals in acidic mediums. Studies involving 8-hydroxyquinoline derivatives have demonstrated their effectiveness in preventing corrosion on mild steel surfaces, indicating their utility in industrial applications (Douche et al., 2020).
Propiedades
IUPAC Name |
1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-3-4-8-27-16-23(32(29,30)18-7-5-6-17(2)13-18)24(28)19-14-20(25)22(15-21(19)27)26-9-11-31-12-10-26/h5-7,13-16H,3-4,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTQCLAEKFYOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2535206.png)
![N-((tetrahydrofuran-2-yl)methyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2535207.png)
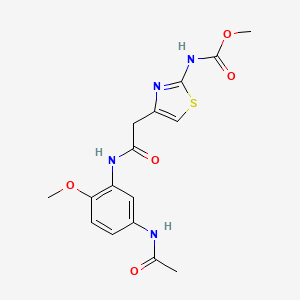
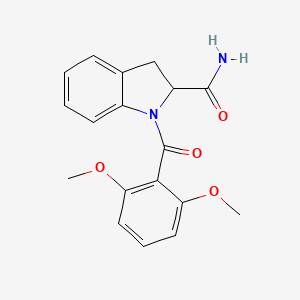


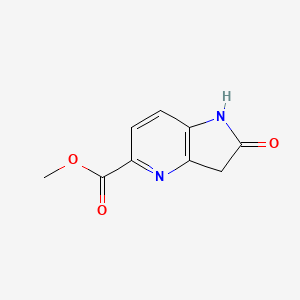
![4-[ethyl-(phenylmethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535218.png)
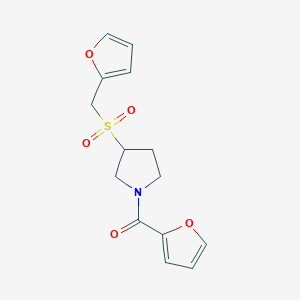
![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)
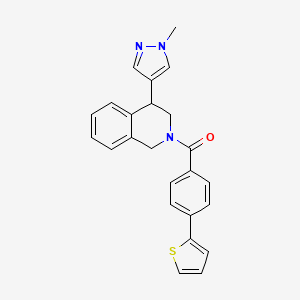
![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)
